3,4-Dichlorothiophenol
Overview
Description
3,4-Dichlorothiophenol is a chemical compound that has been the subject of various studies due to its potential applications in different fields. While the provided papers do not directly discuss 3,4-Dichlorothiophenol, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of poly(3,4-dichloro)thiophene was achieved to obtain a light-conducting polymer with ideal properties. The process involved considerations of the π-conjugated structure and the polarity of the solvent used during the synthesis . Although this does not directly pertain to 3,4-Dichlorothiophenol, the methods and considerations could be analogous.
Molecular Structure Analysis
The molecular and electronic structure of compounds similar to 3,4-Dichlorothiophenol has been investigated using computational tools such as Gaussian 16W and density functional theory (DFT). Studies have focused on optimized geometrical properties, wave functional properties, and electron localization functions . These analyses are crucial for understanding the behavior and reactivity of such compounds.
Chemical Reactions Analysis
Chemical reactions involving related compounds have been studied, such as the synthesis of 3,4-methylenedioxyphenol through various reactions including cyclization and Friedel-Crafts reactions . These studies provide a foundation for understanding the types of chemical reactions that 3,4-Dichlorothiophenol might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like IR spectrum, 13C NMR, and TGA . These characterizations help in understanding the stability and reactivity of the compounds. Additionally, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in quantitative 31P NMR analysis has been examined for its application in analyzing phenolic moieties in lignins . This could be relevant for the analysis of phenolic structures within 3,4-Dichlorothiophenol.
Relevant Case Studies
Case studies involving the use of computational methods to predict the biological and anticancer activities of compounds structurally similar to 3,4-Dichlorothiophenol have been performed. Molecular docking studies have been used to compute adsorption, metabolism, excretion, distribution, and toxicity . These studies are relevant as they provide a methodological framework that could be applied to 3,4-Dichlorothiophenol to predict its biological activities.
Scientific Research Applications
Detection of Alkylating Agents : 3,4-Dichlorothiophenol has been used as a trapping agent for the detection of indirect alkylating agents like nitrosamines, in the presence of rat liver microsomes. This method helps in identifying carcinogenic substances and is significant for cancer research (Preussmann, Arjungi, & Ebers, 1976).
Biodegradation of Phenolic Mixtures : Studies on biodegradation of phenolic mixtures in industrial effluents have included 3,4-Dichlorothiophenol. Understanding its behavior in such systems is crucial for environmental pollution control (Tomei & Annesini, 2008).
Chemical Behavior in Sediment-Water Systems : Research has been conducted on the behavior of 3,4-Dichlorothiophenol in lab sediment-water systems, which is important for assessing its environmental impact and stability in aquatic ecosystems (Heim, Schuphan, & Schmidt, 1994).
Catalytic Applications : The compound has been studied in the context of catalytic applications, such as in the reduction of nitrophenol and hydrodechlorination of chlorophenol, which are significant in industrial processes (Tian et al., 2018).
Photosolvolysis Research : Its behavior under photosolvolysis in water has been studied, offering insights into potential applications in photochemical reactions and environmental remediation (Miller et al., 1979).
Environmental Toxicology : In environmental toxicology, 3,4-Dichlorothiophenol is used as a reference compound for studying the effects of xenobiotics in freshwater ecosystems, particularly in artificial streams. This research aids in understanding the ecological impact of synthetic chemicals (Girling et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3,4-dichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJZDPKMMZXSKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207292 | |
Record name | 3,4-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorothiophenol | |
CAS RN |
5858-17-3 | |
Record name | 3,4-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5858-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005858173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichlorothiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.